molecular formula C7H5Br2NO2 B1369610 Methyl 3,6-dibromopicolinate CAS No. 495416-04-1

Methyl 3,6-dibromopicolinate

Cat. No. B1369610
M. Wt: 294.93 g/mol
InChI Key: JJCLRVOXIRHZCR-UHFFFAOYSA-N
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Description

“Methyl 3,6-dibromopicolinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is also known by other names such as “methyl 3,6-dibromopyridine-2-carboxylate” and "METHYL3,6-DIBROMOPICOLINATE" . The compound has a molecular weight of 294.93 g/mol .


Molecular Structure Analysis

The InChI code for “Methyl 3,6-dibromopicolinate” is 1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 . This code represents the compound’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3,6-dibromopicolinate” has several computed properties . Its XLogP3-AA is 2.8, indicating its relative lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has 2 rotatable bonds. Its exact mass is 294.86665 g/mol, and its monoisotopic mass is 292.86870 g/mol . The topological polar surface area is 39.2 Ų .

Scientific Research Applications

1. Morphological and Histochemical Studies

Methyl 3,6-dibromopicolinate has been studied in the context of liver carcinogenesis in rats. A study by Goldfarb (1973) focused on histological and histochemical changes in the liver after exposure to a similar compound, highlighting pathways of progression from preneoplastic lesions to hepatic carcinomas. This research contributes to understanding the carcinogenic potential of related chemical compounds (Goldfarb, 1973).

2. Interaction with Hemoglobin and Red Blood Cells

Research by Sanna et al. (2014) investigated the interaction of picolinate derivatives, closely related to Methyl 3,6-dibromopicolinate, with hemoglobin and red blood cells. This study, employing spectroscopic and computational techniques, provides insights into the uptake and biotransformation of similar compounds within biological systems (Sanna, Serra, Micera, & Garribba, 2014).

3. Synthesis and Characterization of Derivatives

Panneerselvam et al. (2003) worked on synthesizing and characterizing derivatives of quinazolinones, which have structural similarities to Methyl 3,6-dibromopicolinate. Their research provided insights into the analgesic, anti-inflammatory, antibacterial, and antifungal activities of these compounds (Panneerselvam, Pradeepchandran, & Sridhar, 2003).

4. Study of Tubulin Polymerization Inhibition

Research by Minegishi et al. (2015) on indenopyrazoles, which are structurally related to Methyl 3,6-dibromopicolinate, demonstrated their potential as tubulin polymerization inhibitors. This is significant for understanding the antiproliferative activities of similar compounds toward cancer cells (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

5. DNA Binding and Biological Activity Studies

Brodie et al. (2004) explored the relationship between molecular structure and biological activity in platinum(II) complexes, including derivatives of phenanthrolines, which share structural features with Methyl 3,6-dibromopicolinate. Their findings on DNA binding and cytotoxicity against leukemia cell lines contribute to understanding the biomedical applications of structurally similar compounds (Brodie, Collins, & Aldrich-Wright, 2004).

properties

IUPAC Name

methyl 3,6-dibromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCLRVOXIRHZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591932
Record name Methyl 3,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dibromopicolinate

CAS RN

495416-04-1
Record name Methyl 3,6-dibromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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